molecular formula C5H2ClF3N2 B1273427 4-Amino-3-chloro-2,5,6-trifluoropyridine CAS No. 2693-57-4

4-Amino-3-chloro-2,5,6-trifluoropyridine

Cat. No. B1273427
CAS RN: 2693-57-4
M. Wt: 182.53 g/mol
InChI Key: IJGMBUFHHBUVNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-4-chloropyridine, has been improved through modifications of existing literature procedures. This has allowed for the preparation of various polychlorinated 2-aminopyridines, which are structurally similar to 4-amino-3-chloro-2,5,6-trifluoropyridine. The improved synthesis methods have resulted in higher yields and have provided new routes to previously unreported compounds .

Molecular Structure Analysis

While the molecular structure of 4-amino-3-chloro-2,5,6-trifluoropyridine is not explicitly analyzed in the provided papers, the structure of pyridine derivatives is generally characterized by the presence of nitrogen in the ring, which significantly affects their chemical behavior. The substitution of hydrogen atoms with chlorine or fluorine atoms can alter the electronic properties of the molecule, potentially leading to increased reactivity or changes in the physical properties of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-amino-3-chloro-2,5,6-trifluoropyridine, but they do describe the synthesis of dialkylamino-pyridines from difluoro-dichloro-pyridine precursors. These reactions involve the substitution of fluorine atoms with various amines, which could be analogous to reactions that 4-amino-3-chloro-2,5,6-trifluoropyridine might undergo. The described method is mild and adaptable, suggesting that similar conditions could be applied to the synthesis of related compounds .

Physical and Chemical Properties Analysis

Scientific Research Applications

Amination Studies

4-Amino-3-chloro-2,5,6-trifluoropyridine has been extensively studied in the context of amination reactions. Research by Kusov et al. (2009) investigated the aminodefluorination of polyfluoropyridines, including 4-Amino-3-chloro-2,5,6-trifluoropyridine, in anhydrous ammonia. They demonstrated conditions for selective preparation of mono-, di-, and triaminoderivatives with high yield and purity from perhalopyridines (Kusov et al., 2009).

Synthesis and Mechanism

The synthesis of related pyridine derivatives, such as 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, was explored by Mi Zhi-yuan (2010), starting from 3,5-dichloro-2,4,6-trifluoropyridine. The study detailed the transformation of by-products to the main compound with high yield and purity, contributing to an understanding of the mechanism involving keto-enol tautomerism of pyridine-2-ol in alkaline solution (Mi Zhi-yuan, 2010).

Spectral and Corrosion Inhibition Studies

A study by Mohamed et al. (2020) analyzed the Raman, DRIFT, and ATR-IR spectra of 4-Amino-3-chloro-2,5,6-trifluoropyridine. This research provided insights into its structure and potential as a corrosion inhibitor, utilizing DFT-B3LYP calculations and other computational techniques (Mohamed et al., 2020).

Azide Chemistry

The compound's role in azide chemistry was explored by Banks and Sparkes (1972). They synthesized various azidopyridines, including 4-azido-3-chloro-2,5,6-trifluoropyridine, and studied their thermal reactions, contributing to a deeper understanding of azide-based chemical processes (Banks & Sparkes, 1972).

Energetic Materials Synthesis

The synthesis of energetic materials using 4-Amino-3-chloro-2,5,6-trifluoropyridine as a precursor was studied by Zhou et al. (2017). They synthesized a novel energetic material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine, and analyzed its thermal properties and potential applications (Zhou et al., 2017).

Safety And Hazards

4-Amino-3-chloro-2,5,6-trifluoropyridine is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-chloro-2,5,6-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGMBUFHHBUVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392952
Record name 4-Amino-3-chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-chloro-2,5,6-trifluoropyridine

CAS RN

2693-57-4
Record name 4-Amino-3-chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chloro-2,5,6-trifluoro-pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To 100 ml of acetonitrile was dissolved 20.5 g of 3-chloro-2,4,5,6-tetrafluoropyridine, and 30 ml of 25% aqueous solution of ammonia was added in three portions while the mixture was stirred and cooled with water, and the stirring was continued for another 30 minutes. The solution was concentrated under reduced pressure. After adding 200 ml of chloroform to the solid residue, the solution was washed with 50 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the precipitate was collected by filtration to obtain 16.6 g of the title compound as colorless flake crystals.
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20.5 g
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Synthesis routes and methods II

Procedure details

This compound was prepared by a modification of the procedure of Chambers et al., J. Chem. Soc. 1964, 5634-5640. A mixture of 3-chloro-2,4,5,6-tetrafluoropyridine (1, 37.4 g, 201 mmol) and 150 mL of 28% ammonium hydroxide was stirred at room temperature for 5 h. The resulting white crystals were collected and carefully washed with ice water to give 2 as a white solid (35 g). The combined filtrate and washings were extracted with ether. The ether extract was dried (MgSO4), filtered and evaporated in vacuo to give additional 2 (1.3 g); total yield: 26.3 g (99%). The product was used directly for the next step in the reaction. A small sample was purified by silica gel column chromatography: mp 118-120° C. (Lit., Chambers et al., J. Chem. Soc. 1964, 5634-5640, mp 117-118° C.).
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37.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TA Mohamed, UA Soliman, IA Shaaban… - Journal of Molecular …, 2020 - Elsevier
The Raman spectrum (3700-100 cm −1 ) of 4-Amino-3-choloro-2,5,6-trifluoro-pyridine (ACTFP; C 5 H 2 ClF 3 N 2 ) has been recorded in the solid phase using 514.5 nm (green) and …
Number of citations: 1 www.sciencedirect.com
MC Liu, MZ Luo, DE Mozdziesz, TS Lin† 1… - … and Nucleic Acids, 2001 - Taylor & Francis
Various 2-halogen-substituted analogues (38, 39, 43 and 44), 3-halogen- substituted analogues (51 and 52), and 2′, 3′-dihalogen-substituted analogues (57–60) of 3-…
Number of citations: 28 www.tandfonline.com
SZ Kusov, VI Rodionov, TA Vaganova… - Journal of Fluorine …, 2009 - Elsevier
Aminodefluorination of polyfluoropyridines (pentafluoro-, 3,5-dichlorotrifluoro-, 3- and 4-chlorotetrafluoro-, 2,3,5,6- and 2,3,4,6-tetrafluoro-, 3-chloro-2,4,6-trifluoro-, and 2,4,6-…
Number of citations: 29 www.sciencedirect.com
TA Vaganova, YV Gatilov, E Benassi, IP Chuikov… - …, 2019 - pubs.rsc.org
A series of polyhalogenated hetarylamines and their co-crystals with 18-crown-6 ether was used to reveal the effect of co-crystallization on the supramolecular structure and …
Number of citations: 12 pubs.rsc.org
IY Bagryanskaya, YV Gatilov… - … Journal of Main …, 1999 - Wiley Online Library
Despite some limitations, the 1:1 condensation of n‐RC 6 H 4 ‐N=S=N‐SiMe 3 (n = 2, 3, 4; R = CH 3 , OCH 3 , F, Cl, CF 3 ) with SCl 2 , followed by intramolecular electrophilic ortho‐…
Number of citations: 35 onlinelibrary.wiley.com
E Benassi, T Vaganova, E Malykhin… - Physical Chemistry …, 2022 - pubs.rsc.org
Seven polyhalogenated pyridine derivatives bearing an amino or a hydroxyl group, either at the ortho or para position, were studied using a combined experimental and computational …
Number of citations: 4 pubs.rsc.org
IM Madany - 1984 - search.proquest.com
Thermolysis of some perhalogenated aryl and hetaryl azides (AE, G and H) in the presence of a 10 molar excess of mesitylene afforded substantial amounts of products arising from …
Number of citations: 0 search.proquest.com
A Khazai - 1989 - search.proquest.com
The initial objective of the author’s research was to effect the chlorination and amination of commercial p-styrenesulphonamide for fluorination with F 2/N 2. Once that has been achieved…
Number of citations: 0 search.proquest.com
Z Hacini - 2018 - dspace.univ-batna.dz
A combination of fluorinated and diphenylphosphinoyl groups in azo-compounds and thier corresponding diazepines compounds will hopefully make them very interesting biological …
Number of citations: 1 dspace.univ-batna.dz

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